2,7-Diiodonaphthalene
CAS No.: 58556-77-7
Cat. No.: VC3946457
Molecular Formula: C10H6I2
Molecular Weight: 379.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58556-77-7 |
|---|---|
| Molecular Formula | C10H6I2 |
| Molecular Weight | 379.96 g/mol |
| IUPAC Name | 2,7-diiodonaphthalene |
| Standard InChI | InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
| Standard InChI Key | VKWGMCDDHNYOBD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CC(=C2)I)I |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)I)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The planar naphthalene backbone of 2,7-diiodonaphthalene adopts a fused bicyclic structure, with iodine atoms occupying para positions relative to the central aromatic system. Key structural descriptors include:
Table 1: Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 379.96 g/mol | |
| SMILES Notation | C1=CC(=CC2=C1C=CC(=C2)I)I | |
| InChIKey | VKWGMCDDHNYOBD-UHFFFAOYSA-N | |
| CAS Registry Number | 58556-77-7 |
X-ray crystallography of related iodonaphthalenes confirms that iodine substituents introduce significant steric bulk while maintaining aromatic conjugation . The C–I bond length typically measures 2.09–2.15 Å, consistent with single-bond character .
Spectroscopic Characteristics
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NMR Spectroscopy: NMR spectra exhibit deshielded aromatic protons due to the electron-withdrawing iodine atoms. Protons adjacent to iodine resonate at δ 7.8–8.2 ppm, while meta protons appear upfield at δ 7.3–7.6 ppm .
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IR Spectroscopy: Stretching vibrations for C–I bonds appear at 550–600 cm, overlapping with aromatic C–H bending modes .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 379.96, with fragmentation patterns dominated by sequential loss of iodine atoms .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route to 2,7-diiodonaphthalene involves sulfonic acid intermediates derived from chromotropic acid (disodium 4,5-dihydroxynaphthalene-2,7-disulfonate) :
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Sulfonation: Chromotropic acid undergoes sulfonation to introduce directing groups.
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Iodination: Treatment with iodine monochloride () in acetic acid replaces sulfonic acid groups with iodine atoms.
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Purification: Recrystallization from ethanol yields 2,7-diiodonaphthalene with >98% purity .
Reaction Scheme:
This method avoids harsh conditions required for direct electrophilic iodination, which often leads to regioisomeric by-products .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance yield (85–90%) and minimize waste. Key parameters include:
Applications in Materials Chemistry
Helicenebisquinone Synthesis
2,7-Diiodonaphthalene is a precursor to helicenebisquinones, chiral compounds with helical topology and exceptional optical activity . For example, tetradodecyloxyhelicenebisquinone exhibits:
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Circular Dichroism: Strong Cotton effects at 320 nm and 450 nm.
Table 2: Optical Properties of Helicenebisquinone Derivatives
| Derivative | (nm) | (L·mol·cm) |
|---|---|---|
| Tetradodecyloxy | 320, 450 | 12,500, 8,300 |
| Hexanoyl-substituted | 310, 440 | 11,200, 7,900 |
Organic Electronics
The iodine atoms in 2,7-diiodonaphthalene facilitate charge-transfer interactions in semiconducting polymers. Blends with polythiophene achieve hole mobilities of 0.15 cm·V·s, making them suitable for OLED applications .
Biological and Environmental Considerations
Toxicity Profile
Limited data exist on the compound’s ecotoxicology, but analogous iodinated aromatics show:
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